1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one
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Overview
Description
1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one is a complex organic compound that features a pyrazole ring, an imidazolidinone moiety, and a phenyl group
Preparation Methods
The synthesis of 1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-methyl-1-phenylpyrazole, which is then subjected to a series of reactions to introduce the ethylamino and phenyl groups. The final step involves the formation of the imidazolidinone ring under specific reaction conditions, such as the use of a suitable base and solvent .
Chemical Reactions Analysis
1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazolidinone ring or the pyrazole ring can be modified.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dimethyl sulfoxide.
Scientific Research Applications
1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The imidazolidinone moiety may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties.
5-Amino-3-methyl-1-phenylpyrazole: Used in the synthesis of various pyrazole derivatives.
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Evaluated for their antioxidant and anticancer activities.
Properties
IUPAC Name |
1-[4-[[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-16(21-15-25-27(17(21)2)20-6-4-3-5-7-20)24-14-18-8-10-19(11-9-18)26-13-12-23-22(26)28/h3-11,15-16,24H,12-14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSKNQYMIJUJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(C)NCC3=CC=C(C=C3)N4CCNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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